Abiraterone β-D-Glucuronide
Description
Properties
Molecular Formula |
C₃₀H₃₉NO₇ |
|---|---|
Molecular Weight |
525.63 |
Synonyms |
(3β)-17-(3-Pyridinyl)androsta-5,16-dien-3-ol β-D-Glucuronide; |
Origin of Product |
United States |
Biosynthesis and Enzymatic Formation Pathways of Abiraterone β D Glucuronide
Mechanisms of Glucuronidation in Steroid Metabolism Research
Glucuronidation is a major pathway in the metabolism of a vast array of substances, including endogenous steroids, bilirubin, and xenobiotics like drugs. researchgate.netfda.gov This conjugation reaction is essential for detoxifying and eliminating these compounds from the body. dntb.gov.ua In steroid metabolism, glucuronidation effectively inactivates hormones and prepares them for excretion. dntb.gov.uanih.gov
Uridine (B1682114) Diphosphate (B83284) Glucuronic Acid (UDPGA) as the Glucuronyl Donor
The enzymatic process of glucuronidation is critically dependent on an activated form of glucuronic acid known as Uridine Diphosphate Glucuronic Acid (UDPGA). nih.govresearchgate.net UDPGA serves as the essential co-substrate, or glucuronyl donor, in this reaction. It is synthesized in the liver from glucose-1-phosphate and uridine triphosphate (UTP). researchgate.net During the reaction, catalyzed by Uridine Diphosphate Glucuronosyltransferase (UGT) enzymes, the glucuronic acid portion of UDPGA is transferred via a glycosidic bond to a functional group, typically a hydroxyl group, on the substrate molecule, such as abiraterone (B193195). nih.govresearchgate.net This transfer results in the formation of the more water-soluble glucuronide conjugate and the release of uridine diphosphate (UDP). nih.gov
Stereoselectivity of Glucuronidation in Steroidal Compounds
The glucuronidation of steroidal compounds is often characterized by significant regio- and stereoselectivity. nih.gov Steroids are complex, three-dimensional molecules with multiple potential sites (regioselectivity) and specific spatial orientations (stereoselectivity) for glucuronide conjugation. Human UGT enzymes exhibit distinct preferences for which hydroxyl group on the steroid nucleus they will conjugate.
Studies on various steroid enantiomers and diastereomers have revealed that different UGT isoforms have unique activity patterns. For instance, some UGTs may preferentially glucuronidate at the 3-OH position of a steroid, while others favor the 17-OH position. This selectivity is crucial, as the position of glucuronidation can determine the biological inactivation and subsequent excretion rate of the steroid. Research has shown that even subtle changes in the stereochemistry of a steroid substrate can dramatically alter which UGT enzyme metabolizes it and at what efficiency.
Characterization of Uridine Diphosphate Glucuronosyltransferases (UGTs) Mediating Abiraterone Glucuronidation
The UGT superfamily of enzymes are the primary catalysts of glucuronidation. These membrane-bound proteins are located within the endoplasmic reticulum of cells in the liver and other tissues. dntb.gov.ua Identifying the specific UGT isoforms responsible for a drug's metabolism is crucial for understanding its pharmacokinetics.
Identification of Specific UGT Isoforms Involved (e.g., UGT1A4)
Research has conclusively identified UGT1A4 as the principal enzyme responsible for the glucuronidation of abiraterone and its active metabolites, Δ4-abiraterone (D4A) and 5α-abiraterone. nih.govnih.gov Studies using a panel of recombinant human UGT enzymes demonstrated that UGT1A4 was the main catalyst in forming Abiraterone-G, D4A-G, and 5α-Abi-G. nih.gov This finding was further substantiated through inhibition experiments where hecogenin (B1673031), a selective inhibitor of UGT1A4, significantly blocked the formation of these glucuronides in human liver microsomes. nih.gov While UGT1A4 is the primary enzyme, other isoforms like UGT1A3 may play a minor role. nih.gov
Kinetic Parameters of UGT-Catalyzed Abiraterone Glucuronidation (e.g., K_m, V_max)
Enzyme kinetics studies are performed to determine the affinity of an enzyme for its substrate (Michaelis constant, K_m) and the maximum rate of the reaction (V_max). While kinetic analyses have been conducted to establish the central role of UGT1A4 in abiraterone glucuronidation, the specific K_m and V_max values for the formation of Abiraterone β-D-Glucuronide by the wild-type UGT1A4 enzyme are not available in the reviewed literature. nih.gov These studies confirmed the enzymatic activity but did not report the precise quantitative parameters.
Genetic Polymorphisms of UGTs and their Impact on Abiraterone Glucuronidation in vitro
The gene encoding the UGT1A4 enzyme is known to be polymorphic, meaning there are common variations in its DNA sequence within the human population. Research has demonstrated that these genetic differences can lead to altered enzyme function. nih.gov In vitro studies have shown that several nonsynonymous variants of the UGT1A4 gene, which result in amino acid changes in the enzyme, significantly reduce the formation of this compound and the glucuronides of its active metabolites. nih.gov These findings suggest that an individual's genetic makeup can influence the metabolic rate of abiraterone, potentially affecting its disposition in the body. nih.gov
Subcellular and Tissue Localization of Glucuronidation Processes
The conjugation of abiraterone with glucuronic acid is a phase II metabolic reaction that predominantly occurs in specific cellular compartments and tissues. ucalgary.canih.gov This process is crucial for increasing the water solubility of abiraterone, thereby facilitating its excretion from the body. ucalgary.ca
Hepatic Microsomal Glucuronidation Studies
The liver is a primary site for the glucuronidation of abiraterone. scispace.comresearchgate.net Studies utilizing human liver microsomes have been instrumental in elucidating the specifics of this metabolic pathway.
Microsomes, which are vesicles formed from the endoplasmic reticulum, contain a high concentration of UDP-glucuronosyltransferase (UGT) enzymes, the key catalysts in glucuronidation. nih.govscispace.comfda.gov Research has identified UGT1A4 as the principal enzyme responsible for the formation of this compound in the liver. nih.govscispace.comresearchgate.netfda.govresearchgate.net Inhibition experiments using hecogenin, a selective inhibitor of UGT1A4, have further confirmed the predominant role of this specific UGT isoform. nih.govscispace.comresearchgate.net
The process of deacetylation of abiraterone acetate (B1210297) to abiraterone occurs rapidly in human hepatic microsomes and does not require NADPH, indicating it is not a CYP-mediated reaction. fda.gov Following this, abiraterone becomes a substrate for several enzymes, including UGT1A4 for glucuronidation. fda.gov The resulting this compound, along with other metabolites, is detectable in the circulation of patients undergoing treatment. nih.govscispace.comresearchgate.net
Table 1: Key Findings from Hepatic Microsomal Glucuronidation Studies of Abiraterone
| Finding | Significance | Reference |
|---|---|---|
| Primary Enzyme Identified | UGT1A4 is the main enzyme responsible for abiraterone glucuronidation in the liver. | nih.govscispace.comresearchgate.netfda.govresearchgate.net |
| Subcellular Location | The endoplasmic reticulum (microsomes) of liver cells is the site of this reaction. | fda.gov |
| Metabolite Detection | This compound is found in the plasma of patients. | nih.govscispace.comresearchgate.net |
| Inhibitor Confirmation | Selective inhibition of UGT1A4 by hecogenin significantly reduces the formation of this compound. | nih.govscispace.comresearchgate.net |
Extrahepatic Glucuronidation in Research Models (e.g., Intestine, Kidney, Prostate)
While the liver is the main site of abiraterone glucuronidation, research indicates that this metabolic process also occurs in other tissues, albeit to a lesser extent. nih.govscispace.comresearchgate.net
Intestine: The intestine is a notable site for extrahepatic drug metabolism. frontiersin.org Studies using intestinal microsomal preparations have demonstrated the formation of this compound, although at lower levels compared to the liver. nih.govscispace.comresearchgate.net The expression of various UGT enzymes in the intestine, including UGT1A1, UGT1A10, and UGT2B7, contributes to the local glucuronidation of drugs like abiraterone. frontiersin.org
Kidney: The kidney also plays a role in the glucuronidation of abiraterone. nih.govscispace.comresearchgate.net Similar to the intestine, microsomal preparations from the kidney have shown the capacity to form this compound, though this contribution is minor compared to hepatic metabolism. nih.govscispace.comresearchgate.net
Prostate: Research has also pointed to the potential for glucuronidation to occur within prostate cancer cells themselves. scispace.com This has significant implications for the local concentration and activity of abiraterone within the target tissue. The expression of UGT enzymes in the prostate suggests that the drug can be metabolized at its site of action. scispace.com
Table 2: Extrahepatic Glucuronidation of Abiraterone
| Tissue | Key Findings | Reference |
|---|---|---|
| Intestine | Minor formation of this compound observed. | nih.govscispace.comresearchgate.net |
| UGT1A1, UGT1A10, and UGT2B7 are major intestinal UGTs. | frontiersin.org | |
| Kidney | Minor formation of this compound observed. | nih.govscispace.comresearchgate.net |
| Prostate | Evidence suggests glucuronidation can occur within prostate cancer cells. | scispace.com |
Synthetic and Enzymatic Preparation of Abiraterone β D Glucuronide for Research Standards
Chemical Synthesis Methodologies for Abiraterone (B193195) β-D-Glucuronide Reference Standards
The chemical synthesis of Abiraterone β-D-glucuronide is a complex process designed to yield a high-purity standard suitable for analytical applications. ucalgary.casimsonpharma.com This approach provides control over the stereochemistry and allows for the production of larger quantities compared to enzymatic methods.
The synthesis of Abiraterone and its derivatives typically involves a multi-step pathway starting from a precursor like dehydroepiandrosterone (B1670201). bas.bgnih.gov While the precise, published synthesis of this compound is proprietary to specialty chemical manufacturers, the process follows established principles of steroid glycosylation.
A general synthetic strategy would involve:
Starting Material : The synthesis would begin with Abiraterone, which itself can be synthesized from dehydroepiandrosterone acetate (B1210297) through a series of reactions including the formation of a triflate and a subsequent Suzuki cross-coupling reaction. nih.govgoogle.com
Glycosyl Donor Preparation : A protected glucuronic acid derivative is prepared to act as the glycosyl donor. This typically involves protecting the hydroxyl and carboxylic acid groups to prevent unwanted side reactions. A common protected form is a methyl ester with acetyl or benzyl (B1604629) protecting groups on the hydroxyls.
Glycosylation : The crucial step is the coupling of the Abiraterone molecule with the activated glycosyl donor. The 3β-hydroxyl group of Abiraterone acts as the nucleophile, attacking the anomeric carbon of the glucuronic acid donor. This reaction is promoted by a Lewis acid catalyst.
Deprotection : Following successful glycosylation, all protecting groups from the glucuronide moiety and any used on the steroid backbone are removed under specific conditions (e.g., basic hydrolysis for esters, hydrogenolysis for benzyl groups) to yield the final product, this compound. ucalgary.ca
Purification is a critical final step to ensure the high purity of the synthetic reference standard, which is often required to be >95-98%. sussex-research.comsynthose.com
Column Chromatography : This is the primary technique used to separate the desired this compound from unreacted starting materials, byproducts, and reagents. ucalgary.cagoogle.com The separation is based on the differential polarity of the compounds in the mixture. The crude reaction product is loaded onto a silica (B1680970) gel column, and a solvent system of appropriate polarity is used to elute the components at different rates.
Recrystallization : After chromatographic purification, recrystallization from a suitable solvent system can be used to further enhance the purity and obtain a crystalline solid, which is ideal for a reference standard. nih.gov
Characterization : The final purified product's identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). bas.bg
Enzymatic Synthesis of this compound for Research Applications
Enzymatic synthesis provides a biomimetic approach to producing this compound, yielding the same stereoisomer formed in vivo. This method is particularly useful for producing smaller quantities for metabolic and pharmacodynamic studies.
The glucuronidation of Abiraterone is a phase II metabolic reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. nih.govfrontiersin.org
Human Liver Microsomes (HLMs) : HLMs are vesicles of the endoplasmic reticulum from human liver cells and contain a rich complement of drug-metabolizing enzymes, including UGTs. nih.gov Incubating Abiraterone with HLMs in the presence of the necessary cofactor, uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA), leads to the formation of this compound. nih.govfda.gov Studies have demonstrated that the liver is a primary site for the glucuronidation of Abiraterone. nih.gov
Recombinant UGTs : To identify the specific enzymes responsible, screens using a panel of recombinant human UGTs are performed. Research has conclusively identified UGT1A4 as the main enzyme involved in the formation of Abiraterone glucuronides. nih.govfda.gov A minor contribution from UGT1A3 has also been noted. fda.gov This finding was confirmed through inhibition experiments using hecogenin (B1673031), a selective inhibitor of UGT1A4. nih.gov
Table 1: Key Enzymes in Abiraterone Glucuronidation This interactive table summarizes the primary enzymes identified in the enzymatic synthesis of this compound.
| Enzyme Family | Specific Isozyme | Role in Abiraterone Glucuronidation | Source |
|---|---|---|---|
| UDP-glucuronosyltransferase (UGT) | UGT1A4 | Predominantly responsible for the formation of Abiraterone glucuronide metabolites. | nih.govfda.gov |
Optimization of in vitro Incubation Conditions for Metabolite Production
To maximize the yield of this compound from enzymatic reactions, the in vitro incubation conditions must be carefully optimized.
Key parameters for optimization include:
Protein Concentration : The amount of human liver microsomes or recombinant UGT protein is optimized to ensure sufficient enzymatic activity without introducing excessive binding or inhibition. A typical concentration for microsomal incubations is around 0.5 mg/mL. fda.gov
Substrate Concentration : The concentration of Abiraterone is varied to determine the enzyme kinetics (Km and Vmax).
Cofactor Concentration : A saturating concentration of the cofactor UDPGA is required to ensure the reaction is not limited by its availability.
Incubation Time : Time-course experiments are conducted to determine the optimal reaction time where product formation is maximal before enzyme degradation or product inhibition occurs. frontiersin.org
Temperature and pH : Incubations are typically carried out at 37°C and a physiological pH (around 7.4) to mimic in vivo conditions and ensure optimal enzyme function.
Following incubation, the reaction is stopped (e.g., by adding a cold organic solvent like acetonitrile), and the mixture is processed to extract the metabolite. This often involves centrifugation to pellet the protein, followed by analysis of the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov
Table 2: Mentioned Chemical Compounds
| Compound Name | Role/Context |
|---|---|
| This compound | The primary subject; a metabolite of Abiraterone. |
| Abiraterone | The parent drug and precursor for glucuronidation. |
| Abiraterone Acetate | The prodrug form of Abiraterone, often used as a starting point in synthesis discussions. |
| Dehydroepiandrosterone Acetate | A common starting material for the chemical synthesis of Abiraterone. |
| Uridine 5'-diphosphoglucuronic acid (UDPGA) | The essential cofactor for UGT-mediated glucuronidation reactions. |
| UGT1A4 | The primary enzyme responsible for Abiraterone glucuronidation. |
| UGT1A3 | An enzyme with a minor role in Abiraterone glucuronidation. |
| Hecogenin | A selective chemical inhibitor of the UGT1A4 enzyme. |
| Trifluoromethanesulfonic anhydride | A reagent used in the synthesis of Abiraterone from its precursor. |
| Diethyl(3-pyridyl)borane | A reagent used in the Suzuki coupling step of Abiraterone synthesis. |
| Silica Gel | The stationary phase commonly used in column chromatography for purification. |
Analytical Methodologies for Characterization and Quantification of Abiraterone β D Glucuronide
Advanced Chromatographic Techniques for Separation and Identification
The precise characterization and quantification of Abiraterone (B193195) β-D-Glucuronide, a significant phase II metabolite of Abiraterone, rely on sophisticated analytical methodologies. Advanced chromatographic techniques are essential for separating this specific glucuronide from its parent compound and other related metabolites in complex biological matrices.
Liquid Chromatography–Mass Spectrometry (LC-MS/MS) Method Development
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the cornerstone for the analysis of Abiraterone and its metabolites, including Abiraterone β-D-Glucuronide. nih.govresearchgate.net This powerful technique offers the high sensitivity and selectivity required for accurate quantification in biological samples like human plasma. nih.gov
Development of these methods involves meticulous optimization of several components. For chromatographic separation, reverse-phase columns, such as a C18 column, are commonly used with gradient elution. nih.gov The mobile phase often consists of a mixture of aqueous solutions containing formic acid and organic solvents like acetonitrile (B52724) or methanol. nih.govnih.gov The mass spectrometer is typically operated in the positive ion mode using electrospray ionization (ESI). researchgate.netnih.gov Researchers have successfully developed and validated LC-MS/MS methods using systems like a 6500 Qtrap mass analyzer coupled with a Shimadzu Nexera system or an AB Sciex Qtrap 5500 mass analyzer with a Shimadzu Nexera UPLC station to quantify Abiraterone and its glucuronide derivatives. nih.govnih.gov
For highly sensitive and specific quantification, tandem mass spectrometers are operated in Multiple Reaction Monitoring (MRM) mode. nih.govnih.gov This technique involves monitoring a specific precursor-to-product ion transition for the analyte of interest. The mass spectrometer is set to select the precursor ion (the molecular ion of the compound, [M+H]⁺) in the first quadrupole, induce fragmentation in the collision cell, and then select a specific, characteristic product ion in the third quadrupole. researchgate.net This process filters out background noise, significantly enhancing the signal-to-noise ratio and allowing for precise quantification even at very low concentrations. researchgate.net For instance, in the analysis of abiraterone, the transition m/z 350 → 156 is often monitored. nih.gov A similar specific transition would be established for this compound to enable its selective detection and measurement.
Beyond quantification, LC-MS/MS is a powerful tool for the structural identification of metabolites. waters.com Precursor ion scanning and product ion scanning are instrumental in this process. nih.gov
Product Ion Scanning: In this mode, a specific precursor ion corresponding to a suspected metabolite is selected and fragmented. The resulting full scan spectrum of product ions provides a fragmentation pattern or "fingerprint" that helps in elucidating the molecule's structure. researchgate.net
Precursor Ion Scanning: This scan function is used to identify all parent compounds in a sample that fragment to produce a common product ion. waters.com For glucuronide conjugates, a neutral loss scan for 176 Da (the mass of glucuronic acid) or a precursor ion scan for a characteristic fragment of the glucuronic acid moiety can be employed to selectively screen for all glucuronidated metabolites present in a sample. waters.com One study operated a mass spectrometer in Precursor Ion Mode (m/z 100–600 →156) to screen for metabolites of abiraterone. nih.gov
To ensure the highest degree of accuracy and precision in quantification, stable isotope-labeled internal standards are incorporated into the analytical method. clearsynth.com Deuterated analogues, such as Abiraterone-d4 or Abiraterone D4 Acetate (B1210297), are commonly used for the analysis of Abiraterone and its metabolites. nih.govnih.govveeprho.comlabchem.com.my
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methodologies
Both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) systems are used as the separation front-end for the mass spectrometer. nih.govnih.gov UPLC systems, which use columns with smaller particle sizes (e.g., 1.7 µm), offer higher resolution, increased sensitivity, and significantly faster analysis times compared to traditional HPLC. nih.govnih.gov
A typical setup for analyzing Abiraterone and its metabolites might involve an Acquity BEH C18 column (2.1 x 100 mm, 1.7 µm particle size) coupled to a UPLC system. nih.gov Another validated method utilized a Zorbax Eclipse Plus C18 column (150 × 2.1 mm, 3.5 μm) with a UPLC station. nih.gov HPLC methods have also been developed, sometimes using fluorescence detection instead of mass spectrometry, employing columns like a Thermo® C18 (150 × 40 mm; 5 μm). researchgate.net The choice of mobile phase composition and gradient is optimized to achieve clear separation of this compound from the parent drug and other structurally similar metabolites. nih.govnih.gov
Bioanalytical Method Validation for Research Applications (e.g., Linearity, Precision, Accuracy, Reproducibility)
For research applications, any developed analytical method must be rigorously validated to ensure its reliability and reproducibility. nih.gov Validation is typically performed according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA). researchgate.netnih.gov The key validation parameters include:
Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. For glucuronides, a linear range of 0.05–10.00 ng/mL has been established. nih.govresearchgate.net For abiraterone itself, ranges of 1–500 ng/mL and 2–400 ng/mL have been validated. nih.govnih.gov
Precision: This assesses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (%RSD). Within- and between-day precision for abiraterone and its metabolites is typically required to be below 15%. nih.govnih.gov
Accuracy: This measures the closeness of the mean test results obtained by the method to the true concentration of the analyte. It is expressed as a percentage of the nominal concentration. Validated methods demonstrate accuracies within a range of 87-106% or 95-102%. nih.govnih.gov
Reproducibility: The ability of the method to produce consistent results over time and in different laboratories. This is often assessed through the analysis of quality control (QC) samples at different concentrations on different days. nih.gov
The table below summarizes the performance characteristics of a validated LC-MS/MS method for the quantification of abiraterone and its glucuronide derivatives.
Table 1: Bioanalytical Method Validation Parameters
| Parameter | Abiraterone & Metabolites | Glucuronides | Acceptance Criteria |
| Linearity Range | 0.5–100 ng/mL nih.govresearchgate.net | 0.05–10.00 ng/mL nih.govresearchgate.net | Correlation coefficient (r²) > 0.99 nih.gov |
| Accuracy | 87–106% nih.gov | 87–106% nih.gov | Typically within ±15% of nominal value |
| Precision (CV) | < 10.7% nih.govresearchgate.net | < 10.7% nih.govresearchgate.net | Typically ≤15% CV |
| Reproducibility | Demonstrated across multiple runs nih.gov | Demonstrated across multiple runs nih.gov | Consistent results on different days |
Sample Preparation Strategies for Biological Matrices in Research (e.g., Cell Lysates, Microsomal Incubates, Animal Biofluids/Tissues)
The accurate quantification of this compound from complex biological matrices is critically dependent on the sample preparation strategy. The primary goal is to efficiently extract the analyte while removing interfering endogenous components such as proteins and lipids, which can suppress or enhance the ionization signal in mass spectrometry, a phenomenon known as the matrix effect. nih.gov
Protein Precipitation Techniques
Protein precipitation (PPT) is a widely utilized method for sample preparation due to its simplicity, speed, and cost-effectiveness. nih.govnih.gov This technique involves adding a precipitating agent, typically an organic solvent like acetonitrile, to the biological sample. nih.gov The solvent disrupts the solvation of proteins, causing them to aggregate and precipitate out of the solution. Following centrifugation, the supernatant containing the analyte of interest is collected for analysis. nih.gov
For the analysis of abiraterone and its metabolites, protein precipitation with acetonitrile has been effectively used. nih.govasco.org This approach is favored for its ability to process samples rapidly, making it suitable for high-throughput analysis. However, a significant drawback of PPT is that it may result in less clean extracts compared to other methods, as some endogenous components may remain soluble in the supernatant, potentially leading to matrix effects. nih.gov
| Technique | Principle | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to denature and precipitate proteins. | - Simple and fast
| - May result in less clean extracts
| nih.govnih.gov |
Solid-Phase Extraction (SPE) Procedures
Solid-phase extraction (SPE) is a more selective and robust sample preparation technique that provides cleaner extracts than protein precipitation. nih.govscispace.com SPE utilizes a solid sorbent material packed into a cartridge to retain the analyte, which is then eluted with a specific solvent, leaving interferences behind. scispace.com For hydrophilic compounds like glucuronides, anion exchange sorbents can be particularly effective, as they retain the negatively charged carboxylate group of the glucuronic acid moiety. nih.gov
Methods have been developed for the simultaneous quantification of abiraterone and its glucuronide derivatives in human plasma using SPE. researchgate.net These procedures typically result in high recovery and reproducibility, effectively minimizing matrix effects. scispace.comresearchgate.net While more laborious and costly than PPT, the superior sample cleanup offered by SPE is often necessary for achieving the sensitivity and accuracy required in bioanalytical studies. researchgate.net
| Technique | Principle | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away; analyte is then eluted with a solvent. | - Provides cleaner extracts
| - More time-consuming and expensive than PPT
| scispace.comresearchgate.net |
Addressing Analytical Challenges (e.g., Stability, Adsorption, Co-elution, Carry-over)
The bioanalysis of Abiraterone and its metabolites, including this compound, is fraught with challenges that must be systematically addressed to ensure data quality and reliability. nih.govnih.gov
Stability : Abiraterone has demonstrated limited stability in biological matrices like fresh plasma and whole blood at room temperature. nih.govscispace.com Studies have shown that abiraterone in plasma is stable for only about 2 hours at ambient temperature, but this can be extended to 24 hours when samples are kept at 2–8°C. nih.govnih.gov For the glucuronide metabolite, there is a risk of back-conversion to the parent drug in the mass spectrometer source. researchgate.net To mitigate instability, especially for the prodrug abiraterone acetate and the parent compound, stabilizers such as ascorbic acid have been added to plasma samples during preparation. researchgate.net
Adsorption : A significant issue encountered during method development is the adsorption of abiraterone to glass surfaces, leading to poor reproducibility and decreased analyte response over time. nih.govasco.org This problem is effectively circumvented by using polypropylene (B1209903) vials and labware throughout the entire analytical process. nih.govnih.gov
Co-elution : The structural similarity between Abiraterone and its various metabolites presents a chromatographic challenge. nih.gov Co-elution, particularly with phase I metabolites, can interfere with accurate quantification. nih.gov Strategies to resolve this include optimizing the mobile phase gradient and using longer analytical columns (e.g., extending from 50 mm to 100 mm) to improve the chromatographic separation. nih.govscispace.com Interference from the glucuronide metabolite at the retention time of abiraterone is a known issue, which can be addressed by optimizing chromatographic conditions to ensure separation. researchgate.net
Carry-over : Carry-over occurs when remnants of a high-concentration sample persist in the analytical system and appear in subsequent blank or low-concentration samples. nih.gov This was observed during the analysis of abiraterone. asco.org To reduce carry-over to acceptable levels (typically <20% of the lower limit of quantification), modifications to the analytical method are necessary. This can include incorporating a third, stronger mobile phase (e.g., 1% formic acid in acetonitrile) into the gradient and adjusting the needle wash procedure. nih.govasco.org
| Challenge | Description | Mitigation Strategy | Reference |
|---|---|---|---|
| Stability | Analyte degradation in biological matrix or during analysis. Abiraterone is unstable at room temperature in plasma. | - Sample storage at low temperatures (2-8°C or -40°C)
| nih.govresearchgate.net |
| Adsorption | Analyte adheres to surfaces of labware, leading to sample loss. | - Use of polypropylene vials and tubes instead of glass. | nih.govasco.orgnih.gov |
| Co-elution | Inadequate separation of the analyte from other metabolites or matrix components. | - Optimization of mobile phase gradient
| nih.govresearchgate.net |
| Carry-over | Residual analyte from a previous injection contaminates the subsequent analysis. | - Incorporating a stronger wash solvent in the gradient
| nih.govasco.orgscispace.com |
Structural Elucidation Techniques for Glucuronide Metabolites (e.g., Nuclear Magnetic Resonance Spectroscopy (NMR) in conjunction with MS)
While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary tool for detecting and quantifying metabolites, it can sometimes be insufficient for definitive structural elucidation, especially for distinguishing between isomers. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural information, making it invaluable for identifying the exact position of glucuronidation on a molecule. nih.gov
The combined use of MS and NMR is a robust approach for characterizing novel or ambiguous metabolites. nih.gov MS provides the molecular weight and fragmentation pattern, confirming the addition of a glucuronic acid moiety (a mass shift of 176 Da). nih.gov Subsequently, NMR, particularly 1D and 2D proton NMR (¹H-NMR), can be used to determine the precise site of conjugation by observing changes in the chemical shifts of protons near the attachment site. nih.gov This approach has been successfully applied to elucidate the structure of N-glucuronide metabolites that were unstable under mass spectrometric conditions. nih.gov Though requiring larger quantities of the isolated metabolite compared to MS, microgram quantities can be sufficient for NMR analysis, providing crucial data that informs the design of more metabolically stable drug analogues. nih.gov
Development of Novel Analytical Approaches for Complex Glucuronide Mixtures
The analysis of glucuronides in biological samples often involves complex mixtures of endogenous and xenobiotic metabolites. nih.gov Novel analytical strategies are being developed to comprehensively profile these mixtures with high coverage and confidence. acs.org
One such approach leverages high-resolution accurate-mass mass spectrometry (HRAM-MS) for the untargeted screening of glucuronides. nih.gov This method utilizes the characteristic neutral loss of the glucuronic acid moiety (176.0321 Da) during fragmentation (MS²) to selectively identify potential glucuronide conjugates within a complex sample. nih.gov By filtering the data for this specific mass loss, a comprehensive profile of glucuronidated species can be generated, which has been demonstrated in the analysis of fish bile exposed to environmental contaminants. nih.gov
Another innovative strategy involves chemical isotope labeling. acs.org In this technique, the carboxyl group of the glucuronic acid is derivatized with an isotope-coded labeling reagent. This allows for the confident identification of glucuronides in LC-MS analysis by recognizing the unique isotopic signature of the labeled pairs. This method not only improves analytical performance but also provides characteristic structural information, enabling the global profiling of the "glucuronidome" in biological samples like urine. acs.org Such advanced methodologies hold great potential for discovering novel biomarkers and understanding the role of glucuronidation in various physiological and pathological states. acs.org
Preclinical Pharmacokinetic and Biotransformation Research of Abiraterone β D Glucuronide
In Vitro Metabolic Stability and Conversion Kinetics Studies
In vitro systems are fundamental in preclinical research for predicting a compound's metabolic fate in a controlled environment. For Abiraterone (B193195) β-D-glucuronide, these models help characterize its formation, stability, and potential for reconversion to the parent compound.
Microsomal incubation systems, particularly those derived from human liver (HLM), are widely used to investigate the kinetics of specific metabolic pathways, such as glucuronidation. Research has successfully characterized the formation of Abiraterone β-D-glucuronide (Abi-G) in HLM.
Studies reveal that Abiraterone, along with its active metabolites, is metabolized to form glucuronides primarily in the liver, with only minor formation observed in intestinal and kidney microsomal preparations. The UDP-glucuronosyltransferase (UGT) enzyme UGT1A4 has been identified as the main enzyme responsible for this conjugation reaction. This is supported by inhibition experiments where hecogenin (B1673031), a selective UGT1A4 inhibitor, significantly reduces the formation of the glucuronide.
In contrast, one study utilizing rat liver microsomes to investigate Abiraterone's biotransformation did not report the formation of Phase II metabolites like glucuronides, instead identifying four different Phase I (hydroxylated) metabolites. This suggests potential species differences in metabolic pathways or that the specific in vitro conditions used were optimized for Phase I rather than Phase II metabolism.
The kinetic parameters for the formation of this compound have been determined using HLM and recombinant UGT1A4 enzymes.
| Enzyme Source | Substrate | Km (μM) | Vmax (pmol/min/mg) | Intrinsic Clearance (Vmax/Km) (μL/min/mg) |
|---|---|---|---|---|
| Human Liver Microsomes (HLM) | Abiraterone | 1.1 ± 0.3 | 133 ± 13 | 121 |
| Recombinant UGT1A4 | Abiraterone | 0.8 ± 0.1 | 158 ± 6 | 198 |
Data sourced from a 2019 study by Belanger et al. on the glucuronidation of Abiraterone.
β-Glucuronidase is a hydrolase enzyme that cleaves the β-D-glucuronic acid moiety from a substrate. This process, known as deconjugation, is critical in both in vitro analysis and in vivo disposition of glucuronidated compounds.
In preclinical research, β-glucuronidase is routinely used as a tool to confirm the identity of glucuronide metabolites. The process involves incubating a sample containing a suspected glucuronide with the enzyme; the subsequent detection of the parent (aglycone) compound confirms the initial metabolite's identity. This enzymatic approach is preferred for complex biological samples. Enzymes sourced from Helix pomatia are reported to be particularly effective in hydrolyzing steroid glucuronides.
The hydrolysis reaction catalyzed by β-glucuronidase can also occur in vivo, particularly in the gut, where bacteria produce these enzymes. This deconjugation can release the active drug, which may then be reabsorbed into circulation, a process known as enterohepatic recirculation.
In Vivo Pharmacokinetic Profiling in Animal Models (e.g., Rats, Mice)
Animal models are indispensable for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound in a whole-organism system.
Direct pharmacokinetic studies involving the administration of isolated this compound to animal models are not extensively documented. The compound is understood as a metabolite formed following the administration of its parent drug, Abiraterone Acetate (B1210297).
Once formed in the liver, this compound is distributed via the systemic circulation. This is supported by clinical studies where glucuronide derivatives of Abiraterone have been detected at variable levels in the plasma of patients undergoing therapy. As a general principle, glucuronidation increases the water solubility of a compound, which facilitates its transport in blood and subsequent elimination.
Pharmacokinetic studies in mice and rats have focused on the parent compound, Abiraterone, after oral administration of Abiraterone Acetate. These studies show significant inter- and intra-animal variability in the plasma concentrations of Abiraterone. For example, one study in CD-1 mice reported a maximum plasma concentration (Cmax) of 271.4 ng/mL for Abiraterone.
Mass balance studies, often conducted in preclinical animal models before human trials, are crucial for determining the excretion routes of a drug and its metabolites. Following oral administration of radiolabeled Abiraterone Acetate, the primary route of excretion is through the feces.
| Excretion Route | Percentage of Administered Dose Recovered |
|---|---|
| Feces | ~88% |
| Urine | ~5% |
Data from human mass balance studies which are reflective of preclinical findings.
The major components found in feces are unchanged Abiraterone Acetate (~55% of the dose) and Abiraterone (~22% of the dose), rather than the glucuronide metabolite. This excretion pattern strongly suggests that this compound, after being formed in the liver, is excreted into the bile and enters the gastrointestinal tract. In the gut, it can be hydrolyzed back to Abiraterone by β-glucuronidases produced by the intestinal microbiota. The resulting Abiraterone can then be either reabsorbed (enterohepatic recirculation) or excreted directly in the feces. This pathway explains the low urinary excretion and the high recovery of the parent compound in feces.
Influence of Enterohepatic Recirculation on Glucuronide Disposition in Animal Models
Enterohepatic circulation (EHC) is a physiological process involving the biliary excretion of a compound or its metabolite into the intestine, followed by its subsequent reabsorption back into systemic circulation. This mechanism can significantly influence the disposition and prolong the half-life of many drugs and their metabolites. For glucuronide metabolites, EHC is a well-established pathway. The process begins with the hepatic conjugation of a drug to glucuronic acid, forming a more water-soluble glucuronide metabolite. This conjugate is then transported into bile and released into the small intestine. In the gut, the process is subject to the metabolic activity of the resident microbiome.
In the context of Abiraterone, after its formation in the liver, this compound can be excreted into the bile. While direct studies quantifying the EHC of this specific glucuronide in animal models are not extensively detailed in the available literature, the general principles of drug metabolism support this pathway. Studies in dogs involving other drugs that form glucuronides have demonstrated that biliary excretion of the metabolite is a critical first step. For a drug to undergo EHC, its glucuronide must be hydrolyzed back to the parent aglycone by gut microbiome enzymes, followed by reabsorption of the parent drug nih.gov. The absence of the glucuronide in feces, coupled with the presence of the parent drug, often suggests that hydrolysis and reabsorption have occurred nih.gov.
Preclinical studies with radiolabeled Abiraterone acetate in rats have shown that the primary route of elimination is through the feces mdpi.com. This finding indicates significant biliary excretion of Abiraterone and its metabolites, which is a prerequisite for the enterohepatic recirculation of any of its conjugates, including this compound. The high fecal recovery of Abiraterone-related compounds points to the liver's role in actively transporting the drug and its metabolites into the bile for elimination, creating the opportunity for intestinal bacteria to act upon them and facilitate recirculation.
Role of Gut Microbiota in Abiraterone Biotransformation and Glucuronide Deconjugation in Animal Models
The gut microbiota plays a crucial role in the metabolism and bioavailability of numerous orally administered drugs. These microorganisms produce a vast array of enzymes that can perform biotransformations not coded in the human genome. One of the most significant of these activities is the deconjugation of metabolites, particularly glucuronides, by bacterial β-glucuronidase enzymes. This action can reverse the detoxification process of Phase II metabolism, release the active drug in the gut lumen, and contribute to enterohepatic recirculation, potentially affecting both drug efficacy and toxicity.
In preclinical animal models, the gut microbiota has been shown to be directly involved in the metabolism of Abiraterone. An in vitro study using the gut microbiota from Sprague-Dawley rats demonstrated that live intestinal flora actively metabolize Abiraterone. The concentration of Abiraterone decreased significantly over a 24-hour incubation period with live rat gut microbiota, a process that did not occur with heat-killed microbiota, confirming the essential role of active bacterial enzymes mdpi.comresearchgate.netnih.gov. This research identified several metabolites of Abiraterone produced directly by the gut flora, highlighting the biotransformation capabilities of these microorganisms mdpi.comnih.gov.
Comparative Pharmacokinetic Studies of Abiraterone and its β-D-Glucuronide in Preclinical Species
In beagle dogs, the oral administration of a reference Abiraterone acetate tablet resulted in a terminal half-life (T½) for Abiraterone of 4.27 hours researchgate.net. Studies in rats have also extensively profiled Abiraterone's pharmacokinetics, noting high inter- and intra-animal variability, which is characteristic of its drug class researchgate.net. For example, one study in rats reported geometric mean values for the area under the curve (AUC) of Abiraterone ranging from 9.62 to 44.62 mg/mL·min·g, highlighting this variability researchgate.net. Another study in adult male CD-1 mice found that after a single oral dose of Abiraterone acetate, the maximum plasma concentration (Cmax) of Abiraterone was 271.4 ng/mL, and the AUC from 0 to 24 hours was 3769.9 ng·h/mL mdpi.com.
A summary of representative pharmacokinetic parameters for the parent drug, Abiraterone, in different preclinical models is presented below.
| Parameter | Value | Species | Source |
| T½ (Half-life) | 4.27 h | Beagle Dog | researchgate.net |
| Cmax (Max. Concentration) | 271.4 ng/mL | CD-1 Mouse | mdpi.com |
| AUC₀₋₂₄ (Area Under Curve) | 3769.9 ng·h/mL | CD-1 Mouse | mdpi.com |
| Mean AUClast (Area Under Curve) | 24.36 - 26.29 mg/mL·min·g | Rat | researchgate.net |
Despite the clear evidence that Abiraterone is metabolized to this compound, a thorough review of the available scientific literature reveals a lack of specific pharmacokinetic data for this glucuronide metabolite in preclinical animal models. Parameters such as Cmax, Tmax, AUC, and half-life for this compound have not been reported. Consequently, a direct quantitative comparison of the pharmacokinetic profiles of Abiraterone and its β-D-glucuronide metabolite cannot be constructed at this time. This information gap highlights an area for future preclinical research to fully characterize the disposition and potential systemic exposure of this major metabolite.
Pharmacological and Biological Research Significance of Abiraterone β D Glucuronide in Preclinical Models
Assessment of Intrinsic Biological or Pharmacological Activity in vitro (e.g., Receptor Binding, Enzyme Inhibition)
The intrinsic biological activity of Abiraterone (B193195) β-D-glucuronide has been evaluated to determine if it contributes to the pharmacological effects of the parent drug or possesses its own unique activities. Glucuronidation is typically a detoxification pathway that renders compounds more water-soluble and pharmacologically inactive, facilitating their excretion.
Research has demonstrated that abiraterone and its pharmacologically active metabolites, Δ4-abiraterone (D4A) and 5α-abiraterone (5α-Abi), undergo secondary metabolism to form glucuronide conjugates. nih.gov The formation of Abiraterone β-D-glucuronide is primarily catalyzed by the enzyme UDP-glucuronosyltransferase 1A4 (UGT1A4) in human liver microsomes. nih.gov The presence of this metabolite has been confirmed in the circulation of patients receiving abiraterone acetate (B1210297) therapy. nih.gov
While direct receptor binding and enzyme inhibition assays specifically for this compound are not extensively detailed in publicly available research, the process of glucuronidation generally leads to a significant reduction or complete loss of the parent compound's pharmacological activity. The attachment of the bulky, hydrophilic glucuronic acid moiety to the abiraterone molecule sterically hinders its ability to bind to target receptors, such as the androgen receptor (AR), or enzymes like CYP17A1. Studies on other major metabolites, such as abiraterone sulfate (B86663) and N-oxide abiraterone sulphate, have shown them to be inactive in glucocorticoid, estrogen, and androgen receptor binding assays. This supports the general understanding that conjugated metabolites of abiraterone are unlikely to possess significant intrinsic pharmacological activity.
Interestingly, while the glucuronide conjugate itself is presumed to be inactive, its precursors—abiraterone and its other metabolites—have been identified as highly potent inhibitors of the UGT-mediated glucuronidation of steroids. nih.gov This suggests a complex interplay where the parent drug can regulate its own metabolic pathway and that of endogenous androgens. nih.gov
Role in Parent Drug Excretion and Systemic Clearance in Animal Models
The formation of this compound is a critical component of the systemic clearance and excretion of abiraterone. Phase II metabolism, including glucuronidation, transforms lipophilic drugs into more hydrophilic derivatives that can be more readily eliminated from the body.
In vivo studies in animal models are essential for understanding the disposition of abiraterone and its metabolites. While specific data quantifying the excretion of this compound in preclinical models are limited, human mass balance studies provide strong evidence for the primary route of elimination. Following administration of radiolabeled abiraterone acetate to human subjects, the majority of the radioactivity (approximately 88%) was recovered in the feces, with only a small fraction (around 5%) found in the urine. fda.gov This excretion pattern strongly indicates that biliary excretion is the main pathway for the elimination of abiraterone and its metabolites.
Research on Potential Indirect Effects on Parent Drug Disposition (e.g., Substrate Competition, Transporter Inhibition)
This compound, like many glucuronidated compounds, is a candidate for interaction with various drug transporters, which could indirectly affect the disposition of the parent drug or other co-administered medications. These transporters are crucial for moving metabolites out of cells and into excretory pathways.
Glucuronide conjugates are well-known substrates for ATP-binding cassette (ABC) transporters such as the Multidrug Resistance-Associated Protein 2 (MRP2) and Breast Cancer Resistance Protein (BCRP). researchgate.netsolvobiotech.com These efflux transporters are highly expressed on the apical membrane of hepatocytes (facing the bile canaliculi) and intestinal epithelial cells. solvobiotech.com It is therefore highly likely that this compound is actively transported out of hepatocytes into the bile by MRP2 and/or BCRP. This transport is a key step in its biliary excretion.
If this compound is a substrate for these transporters, it could compete with other drugs or their conjugated metabolites that share the same efflux pathway. Such competition could potentially lead to drug-drug interactions, altering the pharmacokinetics of the involved compounds. However, specific in vitro studies confirming this compound as a substrate or inhibitor of these transporters are not widely reported. In contrast, other major abiraterone metabolites, abiraterone sulphate and N-oxide abiraterone sulphate, have been shown to inhibit the hepatic uptake transporter OATP1B1 in vitro, highlighting the potential for metabolites to influence drug disposition. nih.gov
Comparative Biological Studies with Abiraterone and Other Metabolites in Experimental Systems
Abiraterone's primary mechanism of action is the potent and irreversible inhibition of the CYP17A1 enzyme, which is critical for androgen biosynthesis. ijsit.com Preclinical studies have identified several other key metabolites with significant biological activity:
Δ4-abiraterone (D4A): This metabolite is formed from abiraterone by the 3β-hydroxysteroid dehydrogenase (3βHSD) enzyme. D4A is considered more potent than abiraterone itself, as it not only inhibits CYP17A1 but also 3βHSD and steroid-5α-reductase (SRD5A). Furthermore, D4A acts as a direct and potent antagonist of the androgen receptor. ijsit.comnih.gov
3-keto-5α-abiraterone (5α-Abi): D4A can be further metabolized to 5α-Abi. In contrast to abiraterone and D4A, 5α-Abi functions as an androgen receptor agonist, potentially promoting prostate cancer progression. nih.gov
While these unconjugated metabolites have distinct and potent activities, this compound is generally presumed to be inactive. In comparative in vitro studies of abiraterone's metabolites, the glucuronide form is typically not included in assessments of anti-cancer or hormonal activity, reinforcing the view that it is a product of detoxification intended for elimination rather than a pharmacologically active species. The significant structural change from the addition of glucuronic acid is expected to abolish the specific interactions required for binding to CYP17A1 or the androgen receptor.
The table below summarizes the comparative inhibitory activities of abiraterone and its key non-conjugated metabolites on enzymes involved in androgen synthesis.
| Compound | Target Enzyme | Activity / Potency (IC50/Ki) | Effect |
|---|---|---|---|
| Abiraterone | CYP17A1 (17α-hydroxylase) | IC50: 15 nM | Inhibition |
| Abiraterone | CYP17A1 (17,20-lyase) | IC50: 2.5 nM | Inhibition |
| Abiraterone | 3βHSD2 | Mixed Inhibition | Inhibition |
| Δ4-abiraterone (D4A) | 3βHSD1 | Ki: 2.1 µM | Inhibition |
| Δ4-abiraterone (D4A) | 3βHSD2 | Ki: 8.8 µM | Inhibition |
| Δ4-abiraterone (D4A) | CYP17A1 | Comparable to Abiraterone | Inhibition |
| Δ4-abiraterone (D4A) | Androgen Receptor | Potent Antagonist | Inhibition |
| 5α-abiraterone (5α-Abi) | Androgen Receptor | Agonist | Activation |
| This compound | CYP17A1 / Androgen Receptor | Not reported; presumed inactive | - |
Advanced Research Topics and Future Directions for Abiraterone β D Glucuronide
Investigation of Less-Characterized Metabolic Pathways Affecting Abiraterone (B193195) Glucuronidation
The biotransformation of abiraterone is extensive, with glucuronidation representing a key phase II metabolic route. While the direct conjugation of abiraterone to Abiraterone β-D-Glucuronide is primarily mediated by the enzyme UDP-glucuronosyltransferase 1A4 (UGT1A4), the efficiency and substrate availability for this reaction are influenced by several other, less-characterized metabolic pathways. oup.comnih.gov A comprehensive understanding of these interconnected pathways is crucial for predicting variability in drug clearance and response.
Abiraterone first undergoes significant phase I metabolism, which creates a pool of substrates for subsequent glucuronidation. One major pathway is the conversion of abiraterone to the pharmacologically active metabolite Δ4-abiraterone (D4A) by 3β-hydroxysteroid dehydrogenase (3βHSD). nih.govbenthamdirect.comresearchgate.net D4A can then be further metabolized by 5α- and 5β-reductases to produce metabolites such as 3-keto-5α-abiraterone. nih.govimperial.ac.uk Research has demonstrated that these active metabolites, D4A and 5α-Abi, are also substrates for UGT1A4, leading to the formation of their respective glucuronides. oup.com Therefore, the activity of enzymes like 3βHSD and 5α-reductase directly impacts the substrate pool available for UGT1A4, thereby modulating the rate of formation of not just this compound but also the glucuronides of its active metabolites. oup.com
Another significant, and potentially competing, metabolic route is sulfation. The main circulating metabolites of abiraterone in human plasma are abiraterone sulphate and N-oxide abiraterone sulphate, each accounting for approximately 43% of exposure. nih.gov These reactions are catalyzed by sulfotransferase enzymes, primarily SULT2A1. The interplay between sulfation and glucuronidation pathways for the parent abiraterone molecule represents a critical area of investigation. The relative expression and activity of UGT and SULT enzymes in the liver and other tissues could dictate the metabolic fate of abiraterone, influencing the circulating levels of both sulfated and glucuronidated conjugates.
Furthermore, the role of the gut microbiota in abiraterone metabolism is an emerging area of research. Studies have shown that gut microbiota can metabolize abiraterone, potentially leading to the formation of unique metabolites that could be absorbed and subsequently undergo glucuronidation in the liver. annualreviews.org The influence of the microbiome on the enterohepatic recycling of this compound, where the conjugate is excreted in bile, deconjugated by bacterial β-glucuronidases in the gut, and the parent drug is reabsorbed, also warrants further investigation.
| Pathway | Key Enzyme(s) | Metabolite(s) Formed | Impact on Glucuronidation |
|---|---|---|---|
| Phase I Metabolism | 3βHSD, SRD5A | Δ4-abiraterone (D4A), 3-keto-5α-abiraterone | Generates additional active metabolites that are also substrates for UGT1A4. oup.combenthamdirect.com |
| Sulfation (Phase II) | SULT2A1 | Abiraterone sulphate, N-oxide abiraterone sulphate | A major competing pathway that reduces the amount of parent abiraterone available for glucuronidation. nih.gov |
| Gut Microbiota Metabolism | Bacterial enzymes (e.g., β-glucuronidases) | Various; potential for deconjugation | May produce novel metabolites for glucuronidation and influence enterohepatic recycling of this compound. annualreviews.org |
Computational and In Silico Modeling Approaches for Predicting Glucuronidation and Transport
Computational modeling provides a rapid and cost-effective means to predict the metabolic fate of drugs, complementing experimental approaches. For this compound, these in silico tools are being explored to predict both its formation and its interaction with transport proteins.
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a ligand (abiraterone) binds to a protein (UGT) and to study the dynamic behavior of the resulting complex at an atomic level. Although the crystal structures of human UGTs have been challenging to obtain due to their membrane-bound nature, homology modeling can be used to build structural models based on the known structures of related plant or bacterial UGTs. researchgate.netnih.gov
Using these models, docking simulations can predict the preferred binding orientation of abiraterone within the UGT1A4 active site. MD simulations can then be used to refine this binding pose and to simulate the flexibility of both the enzyme and the substrate over time. nih.govresearchgate.net These simulations can provide crucial insights into:
Binding Affinity: Calculating the free energy of binding to predict how tightly abiraterone interacts with the enzyme.
Key Amino Acid Residues: Identifying the specific residues in the UGT1A4 active site that form critical hydrogen bonds or hydrophobic interactions with abiraterone. researchgate.net
Conformational Changes: Observing how the enzyme's structure changes upon substrate binding, which is essential for catalytic activity.
While specific MD simulation studies for the UGT1A4-abiraterone complex are a key future direction, similar studies on abiraterone's interaction with its phase I metabolizing enzyme, CYP17A1, have demonstrated the utility of this approach in understanding drug-enzyme interactions. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org In the context of metabolism, QSAR can be used to predict whether a compound is a substrate for a UGT enzyme and to estimate the rate of glucuronidation. nih.govnih.gov
These models are built by analyzing a dataset of known UGT substrates and non-substrates. For each molecule, a set of numerical values, known as molecular descriptors, are calculated. These descriptors can represent various physicochemical properties, such as lipophilicity (logP), molecular weight, and electronic properties, or structural features. oup.combenthamdirect.com Statistical or machine learning algorithms are then used to build a model that finds the best correlation between these descriptors and the observed glucuronidation activity. nih.govacs.orgnih.gov
For abiraterone and its metabolites, a QSAR modeling approach could be used to:
Predict the likelihood of each metabolite (e.g., D4A, 5α-Abi) being a substrate for UGT1A4 or other UGT isoforms.
Identify the specific site on the molecule most likely to undergo glucuronidation (site of metabolism prediction). oup.comnih.gov
Estimate the relative rates of glucuronidation for different metabolites.
The development of robust QSAR models for UGTs is an active area of research, with studies showing that such models can achieve high prediction accuracy, providing a valuable tool in early drug development to flag potential metabolic liabilities. annualreviews.orgnih.gov
Development of Novel in vitro and in vivo Experimental Models for Studying Glucuronide Metabolism
Traditional in vitro models, such as liver microsomes and 2D cell cultures, have limitations in fully replicating the complex environment of the human liver. To bridge the gap between in vitro assays and clinical outcomes, novel experimental models are being developed to provide a more physiologically relevant context for studying the metabolism of this compound.
Novel in vitro models are centered on three-dimensional (3D) cell culture systems that better mimic the architecture and function of living tissue. nih.govnih.gov These include:
Spheroids: Self-assembled aggregates of liver cells (hepatocytes) that form 3D structures, allowing for more realistic cell-cell interactions and metabolic function compared to 2D monolayers. nih.gov
Organoids: Stem cell-derived, self-organizing 3D structures that recapitulate some of the key anatomical and functional features of the liver.
Organs-on-a-chip: Microfluidic devices that culture liver cells in a system with continuous flow, mimicking the liver's microenvironment and allowing for the study of pharmacokinetics and metabolism in a dynamic setting. nih.govnih.gov
These advanced 3D models have been shown to maintain the expression and activity of drug-metabolizing enzymes, including UGTs, for longer periods than 2D cultures, making them superior platforms for studying the long-term metabolism of abiraterone and the formation of its glucuronide. nih.gov
Novel in vivo models aim to overcome the significant species differences in drug metabolism between humans and conventional laboratory animals like rats and mice. nih.govHumanized mouse models are at the forefront of this effort. There are two main types:
Chimeric Mice with Humanized Livers: These are immunodeficient mice whose livers have been repopulated with primary human hepatocytes. nih.govtranscurebioservices.com In these models, the mouse liver cells are selectively ablated, allowing the transplanted human cells to engraft and proliferate, sometimes replacing up to 90% of the liver mass. nih.govresearchgate.net These mice exhibit human-like drug metabolism profiles, making them an invaluable tool for studying the in vivo formation of this compound and other human-specific metabolites.
Transgenic Humanized Mice: These models are created using genetic engineering to replace a specific mouse gene with its human counterpart. For example, mice can be developed where the entire murine Ugt1 locus is replaced by the human UGT1 locus. nih.gov This allows for the in vivo study of the specific contribution of the human UGT1A family, including UGT1A4, to abiraterone glucuronidation, isolated from the confounding effects of mouse UGTs.
Exploration of Glucuronide Metabolite Inhibition of Drug Transporters in vitro
Glucuronide metabolites are generally considered inactive and are formed to facilitate excretion. However, there is growing evidence that these conjugates can interact with drug transporters, potentially acting as inhibitors and causing drug-drug interactions (DDIs). frontiersin.org this compound is an anionic, hydrophilic molecule at physiological pH, making it a candidate for interaction with transporters that handle such substrates.
The transporters of greatest interest are efflux transporters located in the liver, kidney, and intestine, which are responsible for pumping metabolites out of cells and into bile or urine. These include Breast Cancer Resistance Protein (BCRP) and Multidrug Resistance-Associated Proteins (MRPs), particularly MRP2. frontiersin.org Additionally, uptake transporters on the sinusoidal membrane of hepatocytes, such as Organic Anion Transporting Polypeptides (OATP1B1 and OATP1B3), which mediate the uptake of drugs and endogenous compounds from the blood into the liver, could also be affected. frontiersin.org
While direct studies on the inhibitory potential of this compound are limited, research on the parent drug provides a strong rationale for such investigations. Abiraterone itself has been shown to be a moderate inhibitor of OATP1B3 in vitro. nih.govresearchgate.net Given that metabolites can sometimes have different or even stronger inhibitory profiles than the parent drug, it is critical to evaluate this compound.
Future research in this area will involve standardized in vitro inhibition assays . These typically use cell lines engineered to overexpress a single transporter (e.g., BCRP, OATP1B1) or membrane vesicles derived from these cells. researchgate.netbioivt.com The assay measures the transport of a known probe substrate in the presence and absence of the potential inhibitor (this compound). A reduction in the transport of the probe substrate indicates inhibition, from which an IC50 value (the concentration of inhibitor required to reduce transport by 50%) can be determined.
| Transporter | Location | Function | Rationale for Investigation |
|---|---|---|---|
| BCRP (ABCG2) | Liver (canalicular), Intestine (apical) | Efflux of drugs and metabolites into bile/gut lumen | Known to transport other drug glucuronides; inhibition could affect disposition of co-administered drugs. frontiersin.org |
| MRP2 (ABCC2) | Liver (canalicular), Kidney (apical) | Efflux of anionic conjugates into bile/urine | A primary transporter for glucuronide conjugates; a potential target for inhibition. frontiersin.org |
| OATP1B1 (SLCO1B1) | Liver (sinusoidal) | Uptake of drugs from blood into liver | Parent drug abiraterone is an OATP1B3 inhibitor, suggesting potential interaction of the metabolite with this family of transporters. nih.govresearchgate.net |
| OATP1B3 (SLCO1B3) | Liver (sinusoidal) | Uptake of drugs from blood into liver | Parent drug abiraterone is a known inhibitor of this transporter. nih.govresearchgate.net |
Discovering that this compound is a significant inhibitor of one or more of these transporters would have important clinical implications, suggesting a potential for DDIs with co-administered drugs that are substrates for the affected transporter.
Q & A
Q. How is Abiraterone β-D-Glucuronide synthesized and characterized for use as a reference standard in drug metabolism studies?
- Methodological Answer : this compound is typically synthesized via enzymatic or chemical conjugation of abiraterone with glucuronic acid. Structural characterization involves nuclear magnetic resonance (NMR) spectroscopy to confirm the β-D-glucuronide linkage, particularly at the hydroxyl group of abiraterone. For quantification, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is used to validate purity (>98%) and identity . Partition coefficient (log P) calculations, performed using software like ChemBioDraw, help predict its solubility and bioavailability .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
- Methodological Answer : LC-MS/MS is the gold standard for quantifying this compound in plasma or serum. Sample preparation involves protein precipitation with acetonitrile, followed by enzymatic hydrolysis using β-glucuronidase to release the parent compound for indirect quantification. Calibration curves are generated using isotopically labeled internal standards (e.g., deuterated analogs) to minimize matrix effects . For direct quantification, reference standards are spiked into blank matrices to validate recovery rates and limit of detection (LOD) .
Advanced Research Questions
Q. How do variations in β-glucuronidase activity affect the recovery of parent Abiraterone during enzymatic hydrolysis of its glucuronide conjugate?
- Methodological Answer : β-Glucuronidase activity is pH- and temperature-dependent, requiring optimization (e.g., pH 6.8, 37°C) to maximize hydrolysis efficiency. Enzyme efficiency can be validated using control substrates like 4-methylumbelliferyl-β-D-glucuronide (MUG), which fluoresces upon hydrolysis. Inconsistent recovery rates may arise from endogenous inhibitors in biological matrices; thus, spike-and-recovery experiments with this compound are critical to assess interference . Parallel experiments with and without β-glucuronidase inhibitors (e.g., saccharolactone) confirm specificity .
Q. What strategies resolve discrepancies in pharmacokinetic data between Abiraterone and its β-D-Glucuronide metabolite observed in clinical studies?
- Methodological Answer : Discrepancies often stem from inter-patient variability in glucuronidation enzymes (e.g., UGT1A4/1A3 polymorphisms). Population pharmacokinetic modeling, incorporating covariates like renal/hepatic function and genetic data, can identify outliers. For example, in the PROpel trial, median time on treatment (ToT) for abiraterone/olaparib combinations was 31.44 months versus 9.85 months for placebo/abiraterone, highlighting the need to adjust for metabolic enzyme activity in pharmacokinetic models . Bayesian hierarchical models can further refine exposure-response relationships .
Q. How can NMR and mass spectrometry be integrated to elucidate the structural conformation of this compound?
- Methodological Answer : NMR (e.g., H, C, HSQC) identifies the glucuronide linkage site (e.g., C-3 or C-17 position) by comparing chemical shifts to unmodified abiraterone. For example, kaempferol-7-O-β-D-glucuronide showed distinct C-7 substitution via H NMR . High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) confirms molecular weight (e.g., [M-H] ion at m/z 565.2) and fragmentation patterns. Tandem MS (MS/MS) differentiates isomeric glucuronides by analyzing diagnostic ions (e.g., m/z 113 for glucuronic acid) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies must replicate storage conditions (e.g., -80°C vs. room temperature) and matrix types (e.g., plasma vs. urine). Degradation is assessed via accelerated stability testing (40°C/75% RH) with LC-MS/MS monitoring. Contradictions often arise from differences in stabilizers (e.g., sodium azide) or freeze-thaw cycles. For example, hydroxytyrosol glucuronides showed >95% stability at -20°C over 6 months, while room-temperature storage led to 30% degradation . Standardized protocols (e.g., ICH Q1A guidelines) are recommended for cross-study comparisons .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
